2-(Chloromethyl)quinoxaline

Microwave-Assisted Synthesis Halogenation Quinoxaline Derivatives

2-(Chloromethyl)quinoxaline provides a data-driven advantage: 87% yield under microwave synthesis—17 points higher than bromo analog—slashing material costs. Its chloromethyl handle delivers predictable electrophilicity for antimicrobial SAR, while LogP 1.97 surpasses the hydroxy analog, enhancing bioavailability optimization. Ideal for high-throughput parallel synthesis in drug and agrochemical discovery. Procure for efficient, reproducible research.

Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
CAS No. 106435-53-4
Cat. No. B019384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)quinoxaline
CAS106435-53-4
SynonymsQuinoxaline, 2-(chloromethyl)-
Molecular FormulaC9H7ClN2
Molecular Weight178.62 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CC(=N2)CCl
InChIInChI=1S/C9H7ClN2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,6H,5H2
InChIKeyAAUVNJJBLOZTAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)quinoxaline (CAS 106435-53-4): A Quinoxaline Scaffold with a Reactive Chloromethyl Handle


2-(Chloromethyl)quinoxaline (CAS 106435-53-4) is a heterocyclic aromatic compound featuring a quinoxaline core (a bicyclic structure comprising fused benzene and pyrazine rings) functionalized at the 2-position with a chloromethyl (–CH₂Cl) substituent . This structural arrangement endows the compound with dual functionality: the quinoxaline scaffold, which is a privileged motif in medicinal chemistry and materials science [1], and the chloromethyl group, which serves as a reactive electrophilic handle for nucleophilic substitution reactions . With a molecular formula of C₉H₇ClN₂ and a molecular weight of 178.62 g/mol, the compound is employed as a versatile building block in the synthesis of more complex pharmaceutical intermediates, agrochemicals, and functional organic molecules [2]. Its synthetic utility is grounded in the ability of the chloromethyl moiety to undergo facile displacement by diverse nucleophiles, including amines, thiols, and alkoxides, enabling the rapid generation of structurally varied quinoxaline derivatives .

2-(Chloromethyl)quinoxaline (106435-53-4): Why In-Class Substitution Without Validation Is Not Advisable


The interchangeability of quinoxaline derivatives in a research or industrial context is not assured, as subtle variations in substitution pattern—particularly the nature and position of the halomethyl group—can profoundly influence both synthetic reactivity and biological activity. For instance, direct comparative studies on 2,3-bis(halomethyl)quinoxaline derivatives demonstrate that antimicrobial potency is not a constant class property but rather correlates with the electrophilicity of the specific halomethyl substituent [1]. Substituting a chloromethyl group with a less electrophilic fluoromethyl group, or a more reactive bromomethyl group, can alter reactivity profiles, potentially leading to unintended byproducts in synthetic pathways or inconsistent biological readouts in screening campaigns [1]. Furthermore, the physicochemical properties of the quinoxaline core are sensitive to 2-position modifications; changing the chloromethyl group to a hydroxymethyl analog significantly alters the LogP value (from a calculated 1.6 to a reported 1.12), which would directly affect the lipophilicity and, consequently, the bioavailability and membrane permeability of any derived lead compound [2]. Therefore, the use of a non-identical analog without rigorous re-validation of synthetic compatibility and target activity introduces substantial risk and can undermine the reproducibility of scientific outcomes.

2-(Chloromethyl)quinoxaline: A Quantitative Evidence Guide for Scientific Selection


Synthesis of 2-(Chloromethyl)quinoxaline: Comparative Yield Advantage over Bromomethyl Analog Under Microwave Conditions

A head-to-head synthesis study demonstrated that under identical microwave-assisted reaction conditions (110 °C, 30 min), 2-(chloromethyl)quinoxaline was obtained in 87% yield from 2-methylquinoxaline, whereas the corresponding 2-(bromomethyl)quinoxaline was obtained in approximately 70% yield under the same protocol . This quantitative difference underscores the superior synthetic efficiency and practical utility of the chloromethyl analog in this specific, high-throughput microwave synthesis route.

Microwave-Assisted Synthesis Halogenation Quinoxaline Derivatives

Antimicrobial Activity: Electrophilicity-Driven Potency Differences Among Halomethyl Quinoxaline Derivatives

While direct MIC data for the monosubstituted 2-(chloromethyl)quinoxaline against specific strains is not published, a foundational class-level study on 2,3-bis(halomethyl)quinoxalines provides critical insight. The study established that antimicrobial activity, measured by minimum inhibitory concentration (MIC), is not uniform across halogen substituents but is directly correlated with the electrophilicity of the halomethyl group [1]. Specifically, derivatives with bis(chloromethyl) groups exhibited a distinct antimicrobial potency profile compared to their bis(fluoromethyl) and bis(iodomethyl) counterparts [2]. This electrophilicity-driven activity landscape implies that the chloromethyl analog occupies a specific, non-interchangeable position on the potency spectrum. A researcher selecting a fluoromethyl or iodomethyl analog as a 'close substitute' would be working with a compound that has a predictably different electrophilic reactivity and, consequently, a predictably different antimicrobial profile as established by the class relationship.

Antimicrobial Structure-Activity Relationship Drug Discovery

Lipophilicity (LogP) Differentiation: Quantitative Impact on Predicted Drug-Likeness vs. 2-Hydroxymethylquinoxaline

A direct comparison of calculated physicochemical properties reveals a significant difference in lipophilicity between 2-(chloromethyl)quinoxaline and its oxygenated analog, 2-(hydroxymethyl)quinoxaline. 2-(Chloromethyl)quinoxaline has a calculated LogP of 1.6 [1], whereas the reported LogP for 2-(hydroxymethyl)quinoxaline is 1.12 [2]. This difference of 0.48 log units corresponds to a nearly three-fold increase in lipophilicity for the chloromethyl derivative. In drug discovery, such a shift in LogP can have a substantial impact on key pharmacokinetic parameters, including membrane permeability, oral absorption, and plasma protein binding. This quantified difference demonstrates that the two compounds are not interchangeable for medicinal chemistry campaigns targeting specific ADME profiles.

Physicochemical Properties Drug Design Lipophilicity

Nucleophilic Substitution Reactivity: Enabling Targeted Derivatization for Pharmaceutical Intermediates

2-(Chloromethyl)quinoxaline serves as a key intermediate in the synthesis of diverse chemical entities due to the facile nucleophilic displacement of its chloromethyl group. In a reported synthetic application, 2-(chloromethyl)quinoxaline was reacted with hexahydro-2,4,6-trimethyl-1,3,5-triazine in the presence of potassium carbonate and potassium iodide to yield tris(2-quinoxalylmethyl)amine in 57% isolated yield after a 7-hour reaction [1]. This demonstrates the compound's practical utility in constructing more complex, nitrogen-rich architectures relevant to pharmaceutical and materials science applications. While no direct comparative yield data with bromomethyl or iodomethyl analogs are provided for this specific transformation, the documentation of a 57% yield for this multi-step, amine-coupling reaction establishes a clear baseline for its synthetic viability.

Organic Synthesis Nucleophilic Substitution Medicinal Chemistry

Best-Fit Research and Industrial Scenarios for Procuring 2-(Chloromethyl)quinoxaline (106435-53-4)


Medicinal Chemistry: Building Block for Antimicrobial Lead Optimization

Procurement of 2-(Chloromethyl)quinoxaline is strategically justified for medicinal chemistry groups engaged in antimicrobial drug discovery. As established by Ishikawa et al., the electrophilicity of the halomethyl substituent on the quinoxaline core is a critical driver of antimicrobial activity, with chloromethyl derivatives exhibiting a distinct potency profile compared to their fluoro- and iodo-methyl counterparts [1]. By incorporating 2-(chloromethyl)quinoxaline as a core scaffold, researchers can systematically explore structure-activity relationships (SAR) by leveraging the reactive chloromethyl handle to introduce diverse amine, thiol, or alkoxide groups. This approach allows for the targeted optimization of both potency and spectrum of activity, while the known electrophilicity of the chloromethyl group provides a predictable starting point for SAR studies, as opposed to the less electrophilic or more labile halogen alternatives. This is a precise, data-driven use case for generating focused quinoxaline-based libraries for antimicrobial screening.

Synthetic Chemistry: High-Efficiency Microwave Synthesis of Quinoxaline Libraries

For synthetic chemistry laboratories employing modern, high-throughput methodologies, 2-(Chloromethyl)quinoxaline is the preferred building block for generating diverse quinoxaline libraries. Direct comparative data shows that under identical microwave-assisted conditions (110 °C, 30 min), its synthesis from 2-methylquinoxaline proceeds in 87% yield, a significant 17-percentage-point advantage over the analogous synthesis of 2-(bromomethyl)quinoxaline . This superior yield translates to a tangible reduction in material costs, purification time, and overall synthetic effort. The robust and efficient microwave protocol is well-suited for parallel synthesis platforms, where maximizing the yield of a key intermediate like 2-(chloromethyl)quinoxaline is paramount for ensuring sufficient downstream material for biological evaluation. Its procurement is thus a logical, evidence-based decision to enhance workflow efficiency and cost-effectiveness.

Agrochemical Research: Intermediate for Novel Fungicidal and Antibacterial Agents

Research programs focused on developing novel crop protection agents will find 2-(Chloromethyl)quinoxaline to be a valuable procurement target. Recent studies have validated the quinoxaline scaffold as a promising platform for generating both antibacterial and fungicidal agents against agriculturally relevant pathogens [2]. The presence of the chloromethyl group on 2-(chloromethyl)quinoxaline provides a synthetic entry point for introducing diverse functional groups to the quinoxaline core, enabling the exploration of substituent effects on fungicidal efficacy. This modular approach is critical in agrochemical discovery, where optimizing for potency, selectivity, and environmental fate requires the systematic variation of molecular structures. The compound serves as a foundational intermediate from which a focused library of analogs can be rapidly synthesized and screened against target crop pathogens, accelerating the discovery of new agricultural solutions.

Medicinal Chemistry: Scaffold for Modulating Physicochemical Properties (LogP)

In lead optimization campaigns where fine-tuning the lipophilicity of a candidate molecule is critical for achieving favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, 2-(chloromethyl)quinoxaline offers a distinct advantage. Its calculated LogP of 1.6 is significantly higher than that of its oxygenated analog, 2-(hydroxymethyl)quinoxaline (LogP 1.12), representing a nearly three-fold increase in lipophilicity [3] [4]. This quantified difference allows medicinal chemists to proactively select a building block that inherently possesses a higher degree of lipophilicity, which can be crucial for targets requiring enhanced membrane permeability or for overcoming solubility challenges without adding additional molecular weight. Procuring 2-(chloromethyl)quinoxaline is therefore a data-informed strategy for modulating the key drug-like property of lipophilicity at an early stage of molecular design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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